N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide
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Overview
Description
N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromopyridine moiety and a carboxamide group attached to a phenyl ring substituted with isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or nickel complexes, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium or nickel catalysts are often employed, with reactions carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[2,6-bis(propan-2-yl)phenyl]methanediimine: This compound shares a similar phenyl ring substitution pattern but differs in its core structure.
2,6-Diisopropylaniline: Another compound with similar isopropyl substitutions on the phenyl ring but with different functional groups.
Uniqueness
N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide is unique due to its combination of a bromopyridine moiety and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-N-[2,6-di(propan-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-11(2)13-7-5-8-14(12(3)4)16(13)21-18(22)15-9-6-10-20-17(15)19/h5-12H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKCHKFZYRNGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(N=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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